molecular formula C16H19ClN4O2 B609308 BenzaMide, 2-chloro-5-[[(2,2-diMethyl-1-oxopropyl)aMino]Methyl]-N-1H-iMidazol-2-yl- CAS No. 1381846-21-4

BenzaMide, 2-chloro-5-[[(2,2-diMethyl-1-oxopropyl)aMino]Methyl]-N-1H-iMidazol-2-yl-

Cat. No. B609308
M. Wt: 334.804
InChI Key: MBAHGUNQNAJTLD-UHFFFAOYSA-N
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Patent
US08252831B2

Procedure details

To a thermally controlled reaction vessel, add 2-chloro-5-[(2,2-dimethylpropanoylamino)methyl]benzoic acid (420 g, 1.56 mol, 1.0 equiv), 2-aminoimidazole monosulfate (349 g, 1.87 mol, 1.2 equiv), N,N-dimethylformamide (2.94 L), O-benzotriazol-1-yl-N,N,N′,N′-tetramethyluronium tetrafluoroborate (722 g, 2.18 mol, 1.4 equiv), and N,N-diisopropylethylamine (869 mL, 4.98 mol, 3.2 equiv). Heat the resulting suspension to an internal temperature of 80° C. for 18 hours. Cool the reaction mixture to 10° C., pour the mixture into ice water (14 L), and stir for 90 min. Collect the solids by filtration, dry the material in air for 24 h, and in a vacuum oven at 50° C. for 24 h. Slurry the solid material in isopropanol (7 L), heat to an internal temperature of 73° C. for 3 h, and cool to 10° C. Filter the suspension to isolate the solid material. Dry the material in air for 24 h and in a vacuum oven at 55° C. for 48 h to give the title compound as an off-white solid (435 g, 83.4%). 1H NMR (DMSO-d6, 400 MHz): δ 11.84 (s, 2H), 8.13 (t, 1H, J=6.0 Hz), 7.47 (d, 1H, J=8.3 Hz), 7.40 (d, 1H, J=1.7 Hz), 7.31 (dd, 1H, J=8.3, 2.0 Hz), 6.73 (s, 2H), 4.27 (d, 2H, J=5.9 Hz), 1.12 (s, 9H). MS (m/z) (35Cl/37Cl) 335/337 (M+1).
Quantity
420 g
Type
reactant
Reaction Step One
Quantity
349 g
Type
reactant
Reaction Step One
Quantity
722 g
Type
reactant
Reaction Step One
Quantity
869 mL
Type
reactant
Reaction Step One
Quantity
2.94 L
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
14 L
Type
reactant
Reaction Step Two
Yield
83.4%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:8]([CH2:11][NH:12][C:13](=[O:18])[C:14]([CH3:17])([CH3:16])[CH3:15])=[CH:7][C:3]=1[C:4]([OH:6])=O.S(O)(O)(=O)=O.[NH2:24][C:25]1[NH:26][CH:27]=[CH:28][N:29]=1.F[B-](F)(F)F.N1(OC(N(C)C)=[N+](C)C)C2C=CC=CC=2N=N1.C(N(CC)C(C)C)(C)C>CN(C)C=O>[Cl:1][C:2]1[CH:10]=[CH:9][C:8]([CH2:11][NH:12][C:13](=[O:18])[C:14]([CH3:17])([CH3:16])[CH3:15])=[CH:7][C:3]=1[C:4]([NH:24][C:25]1[NH:26][CH:27]=[CH:28][N:29]=1)=[O:6] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
420 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=C(C=C1)CNC(C(C)(C)C)=O
Name
Quantity
349 g
Type
reactant
Smiles
S(=O)(=O)(O)O.NC=1NC=CN1
Name
Quantity
722 g
Type
reactant
Smiles
F[B-](F)(F)F.N1(N=NC2=C1C=CC=C2)OC(=[N+](C)C)N(C)C
Name
Quantity
869 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
2.94 L
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
ice water
Quantity
14 L
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stir for 90 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a thermally controlled reaction vessel
TEMPERATURE
Type
TEMPERATURE
Details
Cool the reaction mixture to 10° C.
CUSTOM
Type
CUSTOM
Details
Collect the solids
FILTRATION
Type
FILTRATION
Details
by filtration
CUSTOM
Type
CUSTOM
Details
dry the material in air for 24 h
Duration
24 h
WAIT
Type
WAIT
Details
in a vacuum oven at 50° C. for 24 h
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
heat to an internal temperature of 73° C. for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cool to 10° C
FILTRATION
Type
FILTRATION
Details
Filter the suspension
CUSTOM
Type
CUSTOM
Details
to isolate the solid material
CUSTOM
Type
CUSTOM
Details
Dry the material in air for 24 h
Duration
24 h

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
ClC1=C(C(=O)NC=2NC=CN2)C=C(C=C1)CNC(C(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 435 g
YIELD: PERCENTYIELD 83.4%
YIELD: CALCULATEDPERCENTYIELD 83.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.